3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is an organic compound that features a benzo[d]oxazole core substituted with an ethyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Dioxaborolane Moiety: This step involves the reaction of the benzo[d]oxazole derivative with a boronic acid or ester under Suzuki-Miyaura coupling conditions, typically using a palladium catalyst and a base
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the boron site .
Scientific Research Applications
3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane moiety. This moiety can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The benzo[d]oxazole core may interact with biological targets through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is unique due to the combination of the benzo[d]oxazole core and the dioxaborolane moiety. This structure imparts specific reactivity and potential biological activity that may not be present in other similar compounds .
Properties
Molecular Formula |
C15H20BNO4 |
---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
3-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H20BNO4/c1-6-17-11-8-7-10(9-12(11)19-13(17)18)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 |
InChI Key |
UAAJAHKTTMDIER-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)O3)CC |
Origin of Product |
United States |
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